6-Oxaspiro[3.5]nonan-5-one
Description
6-Oxaspiro[3.5]nonan-5-one is a spirocyclic compound featuring a seven-membered ring system with an oxygen atom incorporated into the spiro framework.
Spirocyclic compounds like 6-Oxaspiro[3.5]nonan-5-one are valued for their conformational rigidity, which enhances binding specificity in drug design. For example, oxaspiro scaffolds are frequently employed as peptidomimetics or enzyme inhibitors due to their ability to mimic natural peptide backbones while resisting metabolic degradation .
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-oxaspiro[3.5]nonan-5-one |
InChI |
InChI=1S/C8H12O2/c9-7-8(3-1-4-8)5-2-6-10-7/h1-6H2 |
InChI Key |
ANMYTDAVEVFZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCCOC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Oxaspiro[3.5]nonan-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of dibromoneopentyl glycol as a starting material, followed by cyclization reactions in the presence of zinc powder . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Oxaspiro[3.5]nonan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Scientific Research Applications
6-Oxaspiro[3.5]nonan-5-one has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as an intermediate in the development of pharmaceuticals and other bioactive compounds. Additionally, its unique structure makes it a valuable compound for studying spirocyclic systems and their properties .
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that the compound can interact with enzymes and receptors, influencing various biochemical processes. The spirocyclic structure may play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Heteroatom Influence :
- Oxygen vs. Nitrogen : Oxygen-containing spiro compounds (e.g., 6-oxa, 8-oxa) exhibit higher polarity and hydrogen-bonding capacity compared to nitrogen-rich analogs like 2,6-diazaspiro derivatives. This impacts solubility and bioavailability .
- Hybrid Systems : Compounds with mixed heteroatoms (e.g., 5-oxa-2,7-diazaspiro) balance rigidity and reactivity, making them versatile intermediates for functionalization .
Boc-protected analogs (e.g., 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane) highlight the feasibility of introducing protective groups for stepwise synthesis .
Toxicity and Safety: While toxicity data for 6-Oxaspiro[3.5]nonan-5-one are absent, related compounds like Nonan-5-one (a linear analog) are classified as flammable liquids (GHS Category 3) . Spirocyclic systems may reduce volatility and toxicity compared to linear counterparts.
Commercial Relevance: Derivatives such as 8-oxa-5-azaspiro[3.5]nonan-6-one and 5-Methyl-5-azaspiro[3.5]nonan-8-one are marketed for drug discovery, underscoring the demand for structurally diverse spiro scaffolds .
Biological Activity
6-Oxaspiro[3.5]nonan-5-one is a spirocyclic compound characterized by its unique structure, which consists of a four-membered ring and a six-membered ring interconnected by an oxygen atom. This structural configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : CHO
- Molecular Weight : Approximately 140.18 g/mol
- Structural Characteristics : The presence of the ketone functional group and the spirocyclic arrangement influences its reactivity and interactions with biological targets.
Biological Activities
Research into the biological activity of 6-Oxaspiro[3.5]nonan-5-one has revealed several potential pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
- Enzyme Inhibition : The spirocyclic structure allows for unique interactions with specific enzymes, potentially modulating their activity. For instance, compounds with similar structures have shown inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells .
- Binding Affinity : The compound's structure may enhance its specificity towards certain biomolecules, which could lead to novel therapeutic agents targeting specific pathways in disease mechanisms .
The mechanism of action for 6-Oxaspiro[3.5]nonan-5-one involves its interaction with various molecular targets, including proteins and enzymes. The ketone group is likely to participate in hydrogen bonding and other non-covalent interactions, facilitating binding to active sites on target molecules.
Case Studies
-
Study on Antimicrobial Properties :
- A study investigated the antimicrobial efficacy of 6-Oxaspiro[3.5]nonan-5-one against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
-
Inhibition of NQO1 :
- Research focused on the inhibition of NQO1 by compounds structurally related to 6-Oxaspiro[3.5]nonan-5-one showed promising results, indicating that modifications to the spirocyclic structure could enhance binding affinity and inhibitory effects against cancer cell lines.
Comparative Analysis
The following table summarizes the biological activities of 6-Oxaspiro[3.5]nonan-5-one compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | NQO1 Inhibition | Binding Affinity |
|---|---|---|---|
| 6-Oxaspiro[3.5]nonan-5-one | Yes | Yes | Moderate |
| 7-Oxaspiro[3.5]nonan-1-OL | Yes | Moderate | High |
| 2-Oxa-7-azaspiro[3.5]nonane | No | Yes | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
